Anti-Proliferative Activity Profile Across Multiple Cancer Cell Lines
7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine demonstrated anti-proliferative activity against a panel of human cancer cell lines, with IC50 values spanning 7.84–16.2 µM across prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer models . This activity profile provides a baseline for assessing the benzoxazine scaffold's potential in oncology applications, though the lack of direct comparator data within the same assay prevents firm conclusions regarding differentiation from other halogenated benzoxazine derivatives.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7.84–16.2 µM (range across PC-3, MDA-MB-231, MIA PaCa-2) |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not available |
| Conditions | Cell viability assay; cell lines: PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic) |
Why This Matters
This multi-cell line cytotoxicity profile provides initial screening data for researchers evaluating benzoxazine scaffolds in oncology programs, establishing a quantitative reference point for SAR optimization.
